molecular formula C17H10N4O5 B12762971 5H-1,3,4-Oxadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 2-(1,3-benzodioxol-5-yl)-6-phenyl- CAS No. 116758-68-0

5H-1,3,4-Oxadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 2-(1,3-benzodioxol-5-yl)-6-phenyl-

Cat. No.: B12762971
CAS No.: 116758-68-0
M. Wt: 350.28 g/mol
InChI Key: KJVHZLRUKLHTMX-UHFFFAOYSA-N
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Description

“5H-1,3,4-Oxadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 2-(1,3-benzodioxol-5-yl)-6-phenyl-” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a combination of oxadiazole and triazine rings, which are known for their diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5H-1,3,4-Oxadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 2-(1,3-benzodioxol-5-yl)-6-phenyl-” typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the oxadiazole and triazine rings through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the benzodioxole and phenyl groups via nucleophilic or electrophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction temperature and pressure to favor desired product formation.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“5H-1,3,4-Oxadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 2-(1,3-benzodioxol-5-yl)-6-phenyl-” can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Such as dichloromethane, ethanol, or water, depending on the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions may introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or reagent in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique chemical properties.

    Industry: Use in the production of specialty chemicals, polymers, or materials.

Mechanism of Action

The mechanism of action of “5H-1,3,4-Oxadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 2-(1,3-benzodioxol-5-yl)-6-phenyl-” involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Enzymes or Receptors: Modulating their activity.

    Interference with Cellular Processes: Such as DNA replication or protein synthesis.

    Generation of Reactive Species: Leading to oxidative stress or other cellular effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “5H-1,3,4-Oxadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 2-(1,3-benzodioxol-5-yl)-6-phenyl-” include other heterocyclic compounds with oxadiazole or triazine rings, such as:

    1,3,4-Oxadiazole Derivatives: Known for their antimicrobial and anticancer properties.

    Triazine Derivatives: Used in herbicides, dyes, and pharmaceuticals.

Uniqueness

The uniqueness of “5H-1,3,4-Oxadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 2-(1,3-benzodioxol-5-yl)-6-phenyl-” lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

CAS No.

116758-68-0

Molecular Formula

C17H10N4O5

Molecular Weight

350.28 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-6-phenyl-[1,3,4]oxadiazolo[3,2-a][1,3,5]triazine-5,7-dione

InChI

InChI=1S/C17H10N4O5/c22-15-18-16-21(17(23)20(15)11-4-2-1-3-5-11)19-14(26-16)10-6-7-12-13(8-10)25-9-24-12/h1-8H,9H2

InChI Key

KJVHZLRUKLHTMX-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN4C(=NC(=O)N(C4=O)C5=CC=CC=C5)O3

Origin of Product

United States

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